Bis[(5-nitrofuran-2-yl)methylidene]hydrazine
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Overview
Description
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is a chemical compound with the molecular formula C10H6N4O6. It belongs to the class of nitrofuran derivatives, which are known for their diverse applications in chemistry, biology, medicine, and industry. This compound features two nitrofuran rings connected by a hydrazine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, also known as Nitrofural, primarily targets bacterial cells . It is effective against both gram-negative and gram-positive bacteria . The compound is used for treating superficial wounds, burns, ulcers, and skin infections .
Mode of Action
The exact mechanism of action of this compound is unknown . It is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, this compound disrupts the energy production in bacterial cells, leading to their death .
Result of Action
The result of the action of this compound is the death of bacterial cells . By inhibiting key enzymes in the bacterial cells, the compound disrupts their energy production, leading to cell death . This results in the clearance of bacterial infections in the treated area .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound is used topically, so its efficacy can be affected by the condition of the skin, such as the presence of wounds or burns . Additionally, the compound may be less effective in environments where bacteria have developed resistance to nitrofuran compounds
Biochemical Analysis
Biochemical Properties
It is known that nitrofuran derivatives, to which this compound belongs, can interact with several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Cellular Effects
Nitrofuran derivatives have been shown to have antibacterial properties, being effective against both gram-negative and gram-positive bacteria .
Molecular Mechanism
Nitrofurazone, a related compound, is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Bis[(5-nitrofuran-2-yl)methylidene]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydrazones.
Substitution: Generation of substituted furan derivatives and hydrazones.
Scientific Research Applications
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine has found applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: It has been investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Its derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Nitrofurazone
Furazolidone
Nitrofural
Nitrovin
Properties
CAS No. |
736-53-8 |
---|---|
Molecular Formula |
C10H6N4O6 |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
(E)-1-(5-nitrofuran-2-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5-,12-6+ |
InChI Key |
LIELVKLOFLWIGJ-JTAXDKCCSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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